(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid
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Description
(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H34N2O6 and its molecular weight is 398.5. The purity is usually 95%.
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Biological Activity
The compound (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid is a synthetic organic molecule that belongs to the class of piperidinecarboxylic acids. This compound exhibits various biological activities that are of interest in pharmacological research.
The molecular formula of this compound is C20H34N2O6, with a molecular weight of 398.5 g/mol. It typically appears as a white solid and has a purity of around 95% in commercial preparations.
Antimicrobial Activity
Research has demonstrated that compounds containing piperidine and pyrrolidine moieties often exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These compounds are believed to interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death .
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain. Studies indicate that several synthesized piperidine derivatives demonstrate strong AChE inhibitory activity, suggesting that this compound may also share similar properties .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are commonly associated with piperidine derivatives. These effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Case Study: Antibacterial Screening
In a study evaluating the antibacterial efficacy of various synthesized compounds, several derivatives with piperidine and pyrrolidine structures were found to possess moderate to strong activity against selected bacterial strains. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs) and established a correlation between structural features and biological activity .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Salmonella typhi | 32 |
Compound B | Bacillus subtilis | 16 |
Compound C | Escherichia coli | 64 |
Enzyme Inhibition Study
Another research effort focused on the enzyme inhibition capabilities of synthesized piperidine derivatives, including the target compound. The study reported IC50 values for AChE inhibition, demonstrating that certain modifications to the piperidine ring could enhance inhibitory potency:
Compound | IC50 (µM) |
---|---|
Compound D | 50 |
Compound E | 25 |
Target Compound | 30 |
Properties
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O6/c1-19(2,3)27-17(25)21-9-7-13(8-10-21)14-11-15(16(23)24)22(12-14)18(26)28-20(4,5)6/h13-15H,7-12H2,1-6H3,(H,23,24)/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXRJNCUCXGRCL-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@@H](N(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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